1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydroindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone under basic conditions, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as sodium hydroxide and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares a similar aromatic structure but differs in the triazole ring.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5: Another compound with a similar aromatic core but different functional groups.
Uniqueness
1-(3,4-Dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its tetrahydroindolone core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-8-14-15(10-19(2,3)11-16(14)21)20(12)13-6-7-17(22-4)18(9-13)23-5/h6-9H,10-11H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPBZFPYVFIAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)OC)OC)CC(CC2=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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